molecular formula C8H14ClNO2 B2439093 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride CAS No. 2253632-91-4

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B2439093
CAS No.: 2253632-91-4
M. Wt: 191.66
InChI Key: BQNYGAGSPGDVFP-UHFFFAOYSA-N
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Description

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS 2253632-91-4) is a synthetically produced bicyclic amino acid analog that serves as a critical research tool in pharmacological and physiological studies. Its primary research value lies in its dual-function activity as a selective inhibitor of the L-type amino acid carrier system (System L) and as an activator of the mitochondrial enzyme glutamate dehydrogenase (GDH). As a well-characterized inhibitor of System L transporters, this compound effectively blocks the cellular uptake of neutral L-amino acids like L-dopa. Electrophysiological studies on rat dopaminergic neurons have shown that it reduces L-dopa-elicited membrane hyperpolarization and outward current in a concentration-dependent manner, without affecting dopamine-mediated events, highlighting its specific role in investigating neurotransmitter precursor transport . Concurrently, this compound exhibits a potent β-cell-protective effect by activating GDH. Research in INS-1 cells and db/db mice models has demonstrated that this activation can counteract high-glucose-induced impairments in glucose-stimulated insulin secretion, reduce apoptosis by lowering phospho-JNK levels, and help preserve islet architecture and insulin gene expression . These properties make it a valuable compound for research focused on metabolic disorders and pancreatic β-cell function. With a molecular formula of C8H14ClNO2 and a molecular weight of 191.66 g/mol, this white solid is supplied for research purposes . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-6-3-5-1-2-8(6,4-5)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNYGAGSPGDVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

BCH serves as a valuable building block in organic synthesis. Its unique bicyclic structure allows it to be utilized in the creation of complex organic molecules and as a chiral auxiliary in asymmetric synthesis. This capability is essential for producing enantiomerically pure compounds, which are crucial in pharmaceuticals.

Biology

Research indicates that BCH acts as an activator of glutamate dehydrogenase (GDH), a mitochondrial enzyme involved in insulin secretion. Studies have demonstrated that BCH can mitigate high-glucose-induced reductions in glucose-stimulated insulin secretion (GSIS) and improve β-cell integrity in diabetic models .

Table 1: Biological Effects of BCH

Study FocusFindings
Insulin SecretionEnhances GSIS under high-glucose conditions
β-cell IntegrityProtects against HG/PA-induced β-cell death
Long-term TreatmentReduces blood glucose levels in diabetic mice

Medicine

BCH is being explored for its potential therapeutic applications, particularly in diabetes management. Its role in enhancing insulin secretion and protecting pancreatic β-cells positions it as a candidate for drug development aimed at treating type 2 diabetes .

Case Study: Impact on Diabetic Models
In a controlled study involving diabetic db/db mice, BCH was administered at a dosage of 0.7 g/kg every other day for six weeks. Results indicated significant improvements in blood glucose levels and preservation of β-cell function compared to the placebo group .

Industry

The compound is also utilized in the production of specialty chemicals and materials with unique properties, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the amino group.

    2-Amino-2-norbornanecarboxylic acid: Another related compound with a similar core structure but different functional groups.

    N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: This compound features a protected amino group and is used in peptide synthesis.

The uniqueness of this compound lies in its specific structure and reactivity, making it valuable for various research and industrial applications.

Biological Activity

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, commonly referred to as ABH hydrochloride, is a bicyclic compound notable for its potential biological activities, particularly as an inhibitor of the L-type amino acid transporter 1 (LAT1). This compound is synthesized through various methods and exhibits significant implications in medicinal chemistry, particularly in cancer therapy and neurodegenerative diseases.

  • Molecular Formula : C8_8H14_{14}ClNO2_2
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 2253632-91-4

Biological Activity Overview

ABH hydrochloride has been investigated for its role in inhibiting LAT1, which is crucial for amino acid transport across cell membranes. This inhibition can lead to various physiological effects, making it a candidate for therapeutic applications.

Key Biological Activities:

  • Inhibition of LAT1 :
    • ABH hydrochloride acts as a selective inhibitor of LAT1, which is implicated in tumor growth and metabolism.
    • Studies have shown that this compound can suppress the growth of cancer cells and induce apoptosis through caspase activation in various cancer cell lines, including KB, SAOS2, and C6 .
  • Effects on Neurodegenerative Diseases :
    • The compound has demonstrated potential in modulating responses related to L-dopa, suggesting possible applications in treating Parkinson's disease by influencing dopamine metabolism .
  • Impact on Insulin Secretion :
    • Research indicates that ABH hydrochloride may enhance glutamine oxidation and insulin secretion by activating mitochondrial enzymes like glutamate dehydrogenase .

Synthesis Methods

The synthesis of ABH hydrochloride has been explored through several approaches:

  • Stereoselective Synthesis : A method involving substrate-controlled α-carboxylation of norbornene monoester yields high diastereoselectivity, producing the desired amino acid derivatives efficiently .
  • Facile Synthetic Routes : Recent advancements have introduced new synthetic pathways that improve yield and selectivity for the desired stereoisomers of aminobicyclic compounds .

Case Studies and Research Findings

Several studies highlight the biological significance of ABH hydrochloride:

StudyFindings
Maechler et al. (2011)Demonstrated that BCH (another name for ABH) blocks amino acid transport and induces apoptosis in cancer cells .
Tocris BioscienceReported that ABH hydrochloride suppresses growth in cancer cell lines via caspase activation .
Recent Research (2023)Explored its potential as a γ-turn mimic in peptide synthesis, enhancing its applicability in drug design .

Q & A

Q. What are the established synthetic routes for 2-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, and how do they compare in yield and enantioselectivity?

The primary method involves organocatalytic formal [4+2] cycloaddition reactions, enabling enantioselective synthesis under mild conditions. For example, chiral bicyclic frameworks can be constructed using norbornene derivatives and amine catalysts, achieving >90% enantiomeric excess (ee) in optimized protocols . Alternative routes, such as reductive amination of ketone precursors, may offer higher yields (70–85%) but lower stereocontrol. Researchers should prioritize reaction conditions (solvent, catalyst loading, temperature) based on target purity and scalability.

Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral purity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm bicyclic backbone integrity and amine/carboxylic acid proton environments .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for enantiomeric derivatives.
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 190.1 for C8_8H13_{13}ClNO2_2).

Q. How should researchers handle and store this compound to prevent degradation?

Store under inert atmosphere (argon) at –20°C to minimize hydrolysis of the hydrochloride salt. Desiccate to avoid hygroscopic decomposition. Short-term stability tests show <5% degradation over 6 months when stored in amber vials with molecular sieves .

Advanced Research Questions

Q. What strategies enhance enantioselectivity in asymmetric syntheses of bicyclo[2.2.1]heptane derivatives?

Organocatalysts like cinchona alkaloids or thiourea derivatives induce high ee via hydrogen-bonding interactions with intermediates. For example, Jørgensen-Hayashi catalysts achieve 95% ee in [4+2] cycloadditions by stabilizing enolate transition states . Kinetic resolution during crystallization or enzymatic desymmetrization of prochiral intermediates are alternative approaches.

Q. How can this compound be utilized in covalent protein labeling or drug discovery?

Derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid serve as precursors for alkenyl nitrile electrophiles, which undergo Michael additions with cysteine residues for site-specific protein modification . In drug discovery, the bicyclic scaffold mimics rigid peptide backbones, improving target binding affinity in protease inhibitors or GPCR modulators.

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions often arise from dynamic effects (e.g., ring-flipping in bicyclic systems) or solvent-dependent conformational equilibria. Variable-temperature NMR (VT-NMR) between –40°C and 25°C can "freeze" conformers for analysis. Computational modeling (DFT or MD simulations) helps assign peaks by predicting coupling constants and shielding effects .

Q. What methodologies optimize reaction yields in scale-up syntheses?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic cycloadditions.
  • Microwave Assistance : Reduces reaction times (e.g., from 24h to 2h) for key steps like reductive amination.
  • Design of Experiments (DoE) : Identifies critical parameters (catalyst loading, stoichiometry) for robustness .

Q. How does pH affect the stability of the hydrochloride salt in aqueous solutions?

Below pH 3, the amine remains protonated, preventing precipitation. Above pH 5, freebase formation risks solubility loss. Buffered solutions (pH 2.5–4.0, e.g., citrate or phosphate) maintain stability for 48h at 4°C, as shown in accelerated degradation studies .

Q. What computational tools predict the compound’s reactivity in novel reaction pathways?

DFT calculations (B3LYP/6-31G*) model transition states for cycloadditions or nucleophilic attacks. Software like Gaussian or ORCA identifies reactive sites (e.g., amine group nucleophilicity) and predicts regioselectivity in derivatization reactions .

Q. How can structural analogs be designed to improve bioavailability while retaining bioactivity?

Introduce polar groups (e.g., hydroxyls) at non-bridging carbons to enhance solubility without distorting the bicyclic core. Pro-drug strategies (e.g., esterification of the carboxylic acid) improve membrane permeability, as demonstrated in analogs with 10-fold higher Caco-2 permeability .

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